2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid 2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13798026
InChI: InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(4-5-17-7-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOC2
Molecular Formula: C12H19NO5
Molecular Weight: 257.28 g/mol

2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid

CAS No.:

Cat. No.: VC13798026

Molecular Formula: C12H19NO5

Molecular Weight: 257.28 g/mol

* For research use only. Not for human or veterinary use.

2-[(Tert-butoxy)carbonyl]-6-oxa-2-azaspiro[3.4]octane-1-carboxylic acid -

Specification

Molecular Formula C12H19NO5
Molecular Weight 257.28 g/mol
IUPAC Name 2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxa-2-azaspiro[3.4]octane-3-carboxylic acid
Standard InChI InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-12(4-5-17-7-12)8(13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key VEWYSRRPRXUYHZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOC2
Canonical SMILES CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CCOC2

Introduction

Structure and Physical Properties

Structural Features

The compound’s spirocyclic architecture consists of:

  • Azaspiro[3.4]octane core: A bicyclic system where a three-membered ring (two carbons and one nitrogen) is fused to a four-membered ring (three carbons and one nitrogen).

  • 6-Oxa modification: An oxygen atom replaces a carbon in the six-membered ring, introducing heteroatom diversity.

  • Functional groups:

    • Boc-protected amine: The tert-butoxycarbonyl group stabilizes the nitrogen, enabling selective deprotection under acidic conditions .

    • Carboxylic acid: Positioned at C1, enabling further derivatization (e.g., amidation, esterification) .

PropertyValueSource
CAS Number2168432-06-0
Molecular FormulaC₁₂H₁₉NO₅
Molecular Weight257.28 g/mol
Purity≥95%

Synthetic Routes and Reaction Conditions

Annulation Approaches

A common strategy for azaspiro[3.4]octane derivatives involves:

  • Cyclopentane ring formation: Reaction of amines with cyclic ketones or aldehydes.

  • Four-membered ring annulation: Use of strained intermediates (e.g., epoxides, aziridines) to introduce the nitrogen-containing ring .

StepReagents/ConditionsYieldSource
Spirocycle formationN-benzyl-1,1-dimethyl urea, DMSO, Na₂SO₄~60%
Boc protectionBoc₂O, NaHCO₃, DCM, 0°C → RT~85%
Carboxylic acid synthesisH₂O₂, H₂SO₄, heat~70%

Chemical Reactivity and Functionalization

Key Reaction Types

The compound’s reactivity is dominated by its Boc-protected amine and carboxylic acid:

Boc Group Deprotection

  • Acidic cleavage: Trifluoroacetic acid (TFA) or HCl/dioxane removes the Boc group, yielding a free amine for further coupling .

  • Selective deprotection: Compatible with esters and ethers under mild conditions (e.g., HCl in dioxane) .

Carboxylic Acid Derivatization

ReactionReagentsProduct
AmidationHATU, DIPEA, DMF, 0°C → RTAmide derivatives
EsterificationSOCl₂, ROH, refluxAlkyl esters
Coupling with aminesEDC/HOBt, DMF, RTPeptide-like conjugates

Spirocyclic Ring Modifications

  • Oxidation: The 6-oxa ring may undergo epoxidation or further oxidation to ketones/sulfones .

  • Ring-opening: Nucleophilic attack at strained ring positions (e.g., aziridine opening with Grignard reagents) .

Applications in Medicinal Chemistry

Role as a Building Block

This compound is valued for constructing:

  • Peptidomimetics: The spirocyclic core mimics β-turn motifs in peptides, enhancing metabolic stability .

  • Heterocyclic scaffolds: The 6-oxa ring serves as a template for oxazolidinones or morpholine derivatives .

Case Study: Synthesis of Y5 Receptor Antagonists

In patent WO2008092888A1, 1-oxa-3-azaspiro[4.5]decan-2-one derivatives (structurally related) were developed for treating eating disorders. The spirocyclic core enabled high receptor selectivity through constrained conformations .

TargetApplicationMechanism
NPY Y5 receptorsObesity treatmentCompetitive antagonism
ProteasesAntiviral agentsActive site binding
ParameterGuideline
Temperature2–8°C (refrigerate)
LightProtect from direct sunlight
HygroscopicityStore under inert gas (N₂/Ar)
HazardRisk
CombustibleFlash point: Not applicable
CorrosiveAvoid skin/eye contact

Comparative Analysis with Analogues

CompoundCore StructureKey Differences
6-(tert-Butoxycarbonyl)-2-oxo-6-azaspiro[3.4]octane-7-carboxylic acidSpiro[3.4]octane + ketoneOxidized carbonyl group, no 6-oxa ring
2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid 5,5-dioxideSpiro[3.4]octane + sulfoneSulfur replaces oxygen, sulfone group
6-[(tert-Butoxy)carbonyl]-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acidSpiro[3.4]octane + esterEsterification at C8, no Boc at C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator